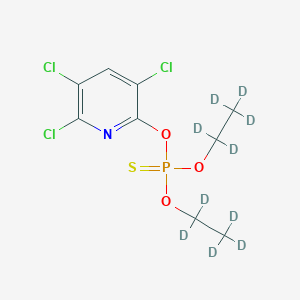

Chlorpyrifos (diethyl-D10)

Übersicht

Beschreibung

Chlorpyrifos: Its chemical formula is C₉D₁₀HCl₃NO₃PS with a molecular weight of 360.65 g/mol . Chlorpyrifos-d10 is commonly used as an internal standard for quantification purposes in analytical chemistry.

Wissenschaftliche Forschungsanwendungen

Chlorpyrifos-d10 findet Anwendung in verschiedenen wissenschaftlichen Bereichen:

Studien zu Umweltinteraktionen: Forscher verwenden Chlorpyrifos-d10, um seine Interaktion mit Chemosensorproteinen in Insekten zu untersuchen.

5. Wirkmechanismus

Chlorpyrifos-d10 übt seine Wirkung hauptsächlich durch Hemmung des Enzyms Acetylcholinesterase (AChE) aus. Durch Hemmung von AChE stört es die Neurotransmission, was zu Lähmungen und schließlich zum Tod bei Insekten führt. Die molekularen Ziele der Verbindung betreffen die Nervensystempfade.

Safety and Hazards

Wirkmechanismus

Chlorpyrifos-d10 exerts its effects primarily through inhibition of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, it disrupts neurotransmission, leading to paralysis and eventual death in insects. The compound’s molecular targets involve the nervous system pathways.

Biochemische Analyse

Biochemical Properties

Chlorpyrifos (diethyl-D10) plays a significant role in biochemical reactions, particularly in inhibiting acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. The compound interacts with acetylcholinesterase by phosphorylating the serine hydroxyl group in the active site, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . This interaction disrupts normal neurotransmission, causing neurotoxic effects.

Cellular Effects

Chlorpyrifos (diethyl-D10) affects various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, Chlorpyrifos (diethyl-D10) can interfere with mitochondrial function, impairing ATP production and causing energy deficits in cells.

Molecular Mechanism

The molecular mechanism of Chlorpyrifos (diethyl-D10) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits acetylcholinesterase by forming a covalent bond with the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity. Additionally, Chlorpyrifos (diethyl-D10) can modulate the expression of genes involved in oxidative stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorpyrifos (diethyl-D10) change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable, with a half-life of approximately 385 days in soil . Over time, Chlorpyrifos (diethyl-D10) undergoes microbial degradation, leading to the formation of metabolites that may have different toxicological profiles . Long-term exposure to the compound can result in persistent oxidative stress and chronic neurotoxicity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Chlorpyrifos (diethyl-D10) vary with different dosages in animal models. Low doses of the compound have been shown to increase blood glucose levels, while high doses significantly decrease blood glucose levels . Additionally, high doses of Chlorpyrifos (diethyl-D10) can cause severe neurotoxic effects, including tremors, convulsions, and even death . The compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects.

Metabolic Pathways

Chlorpyrifos (diethyl-D10) is involved in several metabolic pathways, including its degradation by microbial enzymes such as organophosphorus hydrolase and methyl parathion hydrolase . These enzymes hydrolyze the P-O and P=S bonds in the compound, leading to the formation of less toxic metabolites. The metabolic pathways of Chlorpyrifos (diethyl-D10) also involve its conversion to 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite that can further undergo microbial degradation .

Transport and Distribution

Chlorpyrifos (diethyl-D10) is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is distributed to different tissues, including the liver, brain, and adipose tissue . Chlorpyrifos (diethyl-D10) can also bind to plasma proteins, affecting its bioavailability and distribution within the body . The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to prolonged exposure and potential toxicity.

Subcellular Localization

The subcellular localization of Chlorpyrifos (diethyl-D10) is primarily in the cytoplasm and mitochondria. The compound’s lipophilic nature allows it to penetrate cell membranes and accumulate in the mitochondrial matrix . This localization can disrupt mitochondrial function, leading to impaired ATP production and increased production of reactive oxygen species. Additionally, Chlorpyrifos (diethyl-D10) can interact with other cellular organelles, such as the endoplasmic reticulum, affecting protein synthesis and folding .

Vorbereitungsmethoden

Synthetic Routes:: Chlorpyrifos-d10 can be synthesized through various routes, including the following steps:

Thiophosphorylation: Ethanol reacts with 3,5,6-trichloropyridin-2-ol to form the corresponding chloropyridinyl alcohol. This intermediate then undergoes thiophosphorylation using a phosphorodithioate reagent to yield Chlorpyrifos-d10.

Deuterium Exchange: The final step involves deuterium exchange to replace hydrogen atoms with deuterium (D) isotopes, resulting in the fully labeled compound.

Industrial Production:: Chlorpyrifos-d10 is produced on a smaller scale for research and analytical purposes. Its industrial production mainly involves custom synthesis by specialized laboratories.

Analyse Chemischer Reaktionen

Chlorpyrifos-d10 kann an mehreren chemischen Reaktionen teilnehmen:

Hydrolyse: Unter alkalischen Bedingungen unterliegt die Thiophosphatgruppe einer Hydrolyse, um das entsprechende Phosphat zu ergeben.

Oxidation: Chlorpyrifos-d10 kann zu seiner Oxon-Form oxidiert werden, die giftiger ist.

Reduktion: Eine Reduktion des Chlorpyridinyl-Restes kann auftreten, was zu verschiedenen Metaboliten führt.

Substitution: Chlorpyrifos-d10 kann am Phosphorzentrum nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen variieren je nach Art der Reaktion. Zu den Hauptprodukten gehören hydrolysierte und oxidierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Chlorpyrifos-d10 ist aufgrund seiner Isotopenmarkierung einzigartig, die eine präzise Quantifizierung ermöglicht. Ähnliche Verbindungen umfassen:

Chlorpyrifos: Die nicht markierte Stammverbindung.

Dimethoat-d6: Ein weiteres isotopenmarkiertes Pestizid, das als interner Standard verwendet wird.

Malathion-d10: Ein isotopenmarkiertes Organophosphat-Insektizid.

Paraoxon-ethyl-d10: Ein isotopenmarkierter Metabolit von Parathion.

Eigenschaften

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPBAQFWLVIOKP-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583927 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-81-0 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285138-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

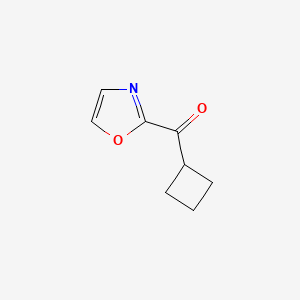

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

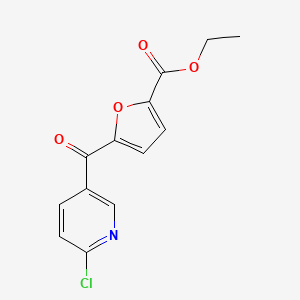

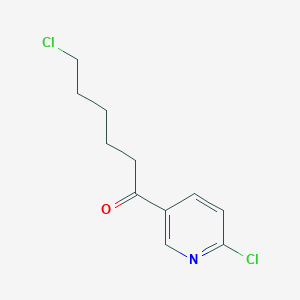

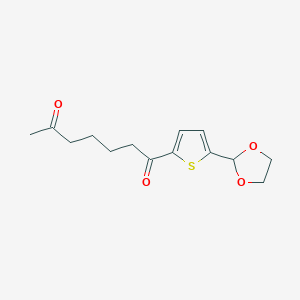

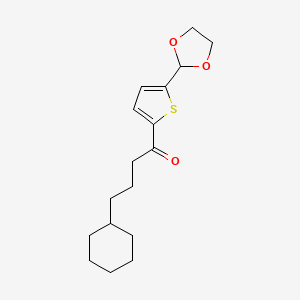

Feasible Synthetic Routes

Q1: Why is Chlorpyrifos (diethyl-D10) used as an internal standard in this analytical method?

A1: The abstract states that Chlorpyrifos (diethyl-D10) is added to blood samples as an internal standard []. Internal standards are crucial in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) analysis. They are chemically similar to the target analytes but distinguishable by the detector. Adding a known amount of an internal standard helps account for variations during sample preparation and analysis, such as losses during extraction or injection volume fluctuations. By comparing the signal response of the target analytes to the internal standard, the method achieves higher accuracy and precision in quantifying the organophosphates in the blood samples.

Q2: What are the advantages of using this method to determine organophosphate exposure?

A2: The described method offers several advantages for biomonitoring organophosphate exposure:

- Sensitivity: The method boasts a low detection limit (0.5-2.6 µg/L) for various organophosphates, enabling the detection of even low-level occupational exposures [].

- Quantitative Analysis: The use of calibration curves generated with spiked human blood samples allows for accurate quantification of organophosphates in real-world samples [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)